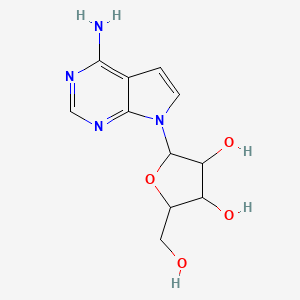![molecular formula C36H40N4O5 B1682095 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride CAS No. 157066-76-7](/img/structure/B1682095.png)
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Übersicht
Beschreibung
The compound “5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride” is a complex organic molecule. It has a molecular formula of C36H39N3O6 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C36H39N3O6. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups, including a nitrophenyl group, a diphenylpiperidinyl group, and a carbonyl group .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity and Stereoisomers
A significant aspect of the research on this compound relates to its pharmacological activity, particularly as a calcium antagonist. Muto et al. (1988) explored the synthesis and pharmacological activity of various stereoisomers of a closely related compound, which displayed strong hypotensive effects. The study highlighted the variance in antihypertensive activities between different isomers, with specific isomers showing significantly stronger effects than others (Muto, Kuroda, Kawato, Karasawa, Kubo, Nakamizo, 1988).
Metabolism and Synthesis
The synthesis and expected metabolites of a related benidipine hydrochloride, a calcium antagonist, were investigated by Muto et al. (1988). This study was crucial in understanding the metabolic pathways and potential derivatives of the compound in vivo, particularly in rats and dogs (Muto, Kuroda, Kawato, Nishikawa, Nakamizo, 1988).
Calcium Channel Antagonist Properties
Another significant area of research focuses on the calcium channel antagonist properties of such compounds. Ashimori et al. (1991) synthesized optically active derivatives and investigated their pharmacological effects, including antihypertensive effects and inhibition of calcium channels. Their research elucidated the active form of these compounds and contributed to understanding their function as calcium antagonists (Ashimori, Uchida, Ohtaki, Tanaka, Ohe, Fukaya, Watanabe, Kagitani, Yokoyama, 1991).
Vasodilatory Properties
The vasodilator profile of related dihydropyridine derivatives has also been studied. Takenaka et al. (1976) examined a new derivative, YC-93, and its effectiveness as a vasodilator in various vascular beds, including cerebral and coronary. This research provided insights into the compound's selective vasodilatory effects and potential clinical applications (Takenaka, Usuda, Nomura, Maeno, Sado, 1976).
Physico-Chemical Properties and Stability
Research into the physico-chemical properties and stability of these compounds is crucial for their development and use in pharmacological contexts. Suzuki et al. (1988) conducted a comprehensive study on the properties of benidipine hydrochloride, a closely related compound, assessing aspects such as melting point, spectra, solubility, and stability under various conditions (Suzuki, Ono, Ueno, Takemoto, Nakamizo, 1988).
Pharmacokinetic Study
Understanding the pharmacokinetics of these compounds is essential for their effective use. Kobayashi et al. (1988) performed a pharmacokinetic study on benidipine hydrochloride in rats and dogs, revealing insights into its absorption, distribution, and elimination, which are crucial for determining the dosage and administration methods (Kobayashi, Kobayashi, Inoue, Oka, Nakamizo, 1988).
Eigenschaften
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





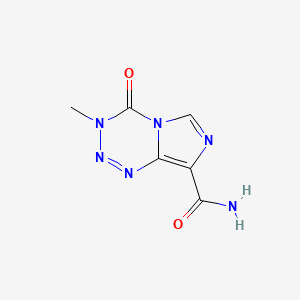

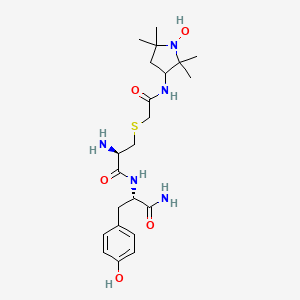

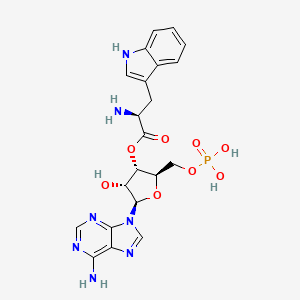
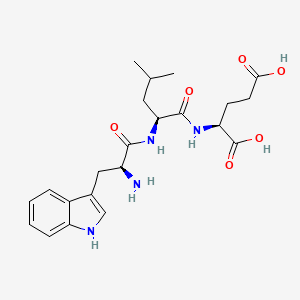
![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
